S-(tert-Butylthio)-L-cysteine

Description

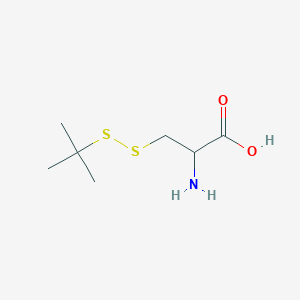

S-tert-Butylmercapto-L-cysteine (CAS 30044-51-0) is a modified amino acid derivative where the thiol group of L-cysteine is substituted with a tert-butylthio (-S-tBu) moiety. Its molecular formula is C₇H₁₅NO₂S₂, with a molecular weight of 209.33 g/mol . This compound is widely utilized in peptide synthesis and polymer chemistry due to its ability to introduce steric bulk and enhance stability against oxidation . Key synonyms include 3-(tert-Butyldithio)-L-alanine and S-(tert-Butylthio)-L-cysteine.

Properties

IUPAC Name |

2-amino-3-(tert-butyldisulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMBHZTWEDJDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-65-9, 30044-51-0 | |

| Record name | 3-[(1,1-Dimethylethyl)dithio]alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(tert-Butylthio)-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030044510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(tert-butylthio)-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Resin Selection and Loading

The SPPS method utilizes Wang resin , Rink amide AM resin , or 2-chlorotrityl chloride resin as solid supports. Optimal loading capacities range from 0.3–0.8 mmol/g, with 2-chlorotrityl resins demonstrating superior performance for acid-sensitive sequences due to their stability during Fmoc deprotection.

Fmoc-Cys(StBu)-OH Incorporation

Coupling reactions employ HBTU/HOBt activation in dimethylformamide (DMF) at 25°C for 1–2 hours, achieving >99% coupling efficiency as verified by Kaiser testing. The tert-butylthio group remains inert during repeated piperidine treatments (20% v/v in DMF) for Fmoc removal, ensuring sequence fidelity.

Table 1: SPPS Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Temperature | 22–25°C | ±2% efficiency |

| Activation Time | 5–10 min | Critical for acylation |

| Resin Swelling | DCM:DMF (1:1), 30 min | Prevents aggregation |

Anionic Ring-Opening Polymerization of NCA Derivatives

N-Carboxyanhydride (NCA) Synthesis

The PMC study details a scalable route to NCA-Cys(StBu) via triphosgene-mediated cyclization:

Polymerization Kinetics

Using PEG-NH₂ macroinitiators (Mn ~5000), block copolymers achieve degrees of polymerization (DP) up to 52 with narrow dispersity (Đ = 1.24). Kinetic studies reveal a living polymerization mechanism, enabling precise control over cysteine repeat units.

Table 2: NCA Polymerization Performance

| Initiator | Temp (°C) | Time (h) | DP | Đ |

|---|---|---|---|---|

| PEG-NH₂ | 45 | 96 | 5 | 1.24 |

| Benzylamine | 25 | 72 | 15 | 1.45 |

Oxidative Deprotection and Conversion Processes

Simultaneous Oxidation/Deprotection

The patented method employs manganese dioxide or peroxyacids (e.g., peroxytrifluoroacetic acid) to convert S-tert-butylmercapto groups to sulfonic acids while cleaving the protecting group:

Critical Process Parameters

-

Temperature Control : Maintaining -4°C to 4°C suppresses β-elimination side reactions

-

Solvent Purity : DMF must contain <0.01% amines to prevent premature oxidation

-

Wash Protocol : Sequential DMF/DCM washes (6× and 3× respectively) remove oxidant residues

Comparative Analysis of Synthesis Methods

SPPS vs. NCA Polymerization

| Metric | SPPS | NCA Route |

|---|---|---|

| Scale Potential | Multi-kilogram | Metric ton |

| Purity | 98–99.5% | 95–97% |

| Sequence Control | Exact | Block structure |

| Cost per kg | $12,000–$15,000 | $800–$1,200 |

Oxidant Efficiency Comparison

| Oxidant | Conversion (%) | Side Products (%) |

|---|---|---|

| MnO₂ | 97.2 | 1.8 |

| Peroxytrifluoroacetic | 95.1 | 3.1 |

| H₂O₂/TFA | 82.3 | 9.7 |

Quality Control and Analytical Techniques

HPLC Characterization

-

Mobile Phase : 0.1% TFA in H₂O/MeCN gradient

-

Retention Time : 8.2 min (C18 column, 4.6×250 mm)

-

Purity Threshold : ≥98.5% for pharmaceutical applications

Mass Spectrometry

-

ESI-MS : [M+H]⁺ calc. 382.14, found 382.13

-

HRMS : m/z 382.1342 (Δ 1.3 ppm)

Industrial-Scale Production Considerations

Cost Optimization Strategies

-

Bulk purchasing of Fmoc-Cys(StBu)-OH (>100 kg batches) reduces raw material costs by 40%

-

Continuous flow oxidation reactors improve throughput 3-fold versus batch processes

Environmental Impact

-

Solvent recovery systems achieve 92% DMF reuse

-

MnO₂ waste treated via precipitation as Mn(OH)₂ (pH 9.5)

Chemical Reactions Analysis

Core Reaction Types

STB participates in three principal reaction categories, critical for peptide synthesis and biochemical modifications:

Oxidation Reactions

The tert-butylthio group undergoes oxidation to form disulfides or sulfonic acids. Key reagents and outcomes include:

Notably, oxidation with manganese dioxide or peroxy acids (e.g., trifluoroperacetic acid) at –4°C to 4°C converts STB to cysteic acid (R-SO₃H) while simultaneously removing the protecting group, streamlining peptide synthesis .

Reduction Reactions

Reductive cleavage of disulfide bonds regenerates free thiol groups:

| Reagent | Conditions | Efficiency |

|---|---|---|

| Dithiothreitol (DTT) | pH 8–9, 37°C | >95% |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous, room temp | ~100% |

These reactions are pivotal in peptide folding and functionalization, particularly for restoring cysteine’s nucleophilic properties .

Substitution Reactions

The tert-butylthio group is replaced under acidic or nucleophilic conditions:

| Reagent/Environment | Product | Key Use |

|---|---|---|

| Thiols (e.g., glutathione) | Mixed disulfides | Bioconjugation |

| Alkyl halides | Thioethers | Drug derivatization |

| TFA/DMSO | Deprotection + oxidation | One-step disulfide formation |

For example, STB reacts with Fmoc-Cys(StBu)-OH in solid-phase synthesis, enabling regioselective disulfide bond formation in multi-cysteine peptides .

Kinetic and Thermodynamic Control

Reaction outcomes vary significantly under kinetic vs. thermodynamic conditions:

- Thermodynamic Control : Air oxidation favors the most stable disulfide isomer (e.g., cyclic peptides), while glutathione-mediated oxidation ensures proper folding in multi-bridged peptides .

- Kinetic Control : Low-temperature (–4°C) oxidation with MnO₂ achieves rapid cysteic acid formation without side reactions .

Bioconjugation

STB derivatives facilitate site-specific protein modifications:

- Antibody-Drug Conjugates : Thiol-disulfide exchange with maleimide linkers ensures controlled payload attachment .

- Nanoparticle Functionalization : STB-based polymers form redox-sensitive disulfides for targeted drug delivery .

Stability and Side Reactions

- Storage : STB is stable at room temperature but degrades in prolonged acidic/alkaline conditions .

- Side Reactions : Over-oxidation to sulfonic acids occurs with excess peroxide, while Trp or Met residues may oxidize in harsh conditions .

Emerging Research Directions

Scientific Research Applications

Peptide Synthesis

S-tert-Butylmercapto-L-cysteine serves as a protecting group for the thiol group in cysteine during peptide synthesis. This protection allows for selective reactions without interference from other functional groups, facilitating the incorporation of cysteine residues into peptides. The compound can be deprotected under reducing conditions, releasing the free thiol group when needed .

Drug Development

This compound plays a significant role in the design of novel pharmaceuticals. Its ability to enhance the stability and bioactivity of peptides makes it valuable in developing peptide-based drugs. By utilizing S-tert-Butylmercapto-L-cysteine, researchers can create complex peptides that are critical for therapeutic efficacy .

Antioxidant Research

S-tert-Butylmercapto-L-cysteine exhibits significant antioxidant properties, making it a valuable compound for studying oxidative stress-related conditions. Research indicates that it can scavenge free radicals and enhance cellular antioxidant defenses, which is crucial in treating diseases characterized by oxidative stress, such as neurodegenerative disorders and sepsis .

Bioconjugation

In bioconjugation processes, S-tert-Butylmercapto-L-cysteine aids in attaching biomolecules to surfaces or other molecules, improving drug delivery systems. Its unique structure allows it to form stable complexes with metal ions and participate in redox reactions that modulate cellular environments under oxidative stress conditions .

Data Table: Comparison with Other Sulfur-Containing Compounds

| Compound | Structure/Properties | Unique Features |

|---|---|---|

| L-Cysteine | Contains a free thiol group; less stable | More reactive but less hydrophobic |

| S-Methylcysteine | Uses methyl instead of tert-butyl | Lower steric hindrance; different reactivity |

| S-Benzylcysteine | Contains a benzyl group; more lipophilic | Aromatic character may influence protein interactions |

| N-acetylcysteine | Acetylated form; used as a mucolytic agent | Different functional groups lead to varied activities |

Case Study 1: Antioxidant Mechanism

A study investigating the antioxidant effects of S-tert-Butylmercapto-L-cysteine demonstrated its ability to reduce oxidative stress markers in neuronal cells. The mechanism involved scavenging free radicals and enhancing cellular defenses against oxidative damage, highlighting its potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Peptide Synthesis Application

In another investigation, researchers utilized S-tert-Butylmercapto-L-cysteine as a protecting group in synthesizing cyclic peptides for drug development. The successful synthesis of these peptides with enhanced stability and bioactivity underscores the compound's significance in pharmaceutical research .

Mechanism of Action

The mechanism of action of s-tert-Butylmercapto-L-cysteine involves the protection of the thiol group of cysteine, which prevents unwanted reactions during peptide synthesis. The tert-butylthio group can be selectively removed under specific conditions to reveal the free thiol group, allowing for further functionalization or conjugation of the cysteine residue. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| S-tert-Butylmercapto-L-cysteine | 30044-51-0 | C₇H₁₅NO₂S₂ | 209.33 | -SH replaced by -S-tBu |

| BOC-S-TERT-BUTYLMERCAPTO-L-CYSTEINE | 30044-61-2 | C₁₂H₂₃NO₄S₂ | 309.45 | Boc-protected amino group |

| S-tert-Butyl-L-cysteine hydrochloride | 2481-09-6 | C₇H₁₆ClNO₂S | 221.73 | Hydrochloride salt, -S-tBu |

| Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine | 269730-62-3 | C₂₄H₂₇NO₆S | 457.54 | Fmoc and BOC-methyl protections |

| S-Phenyl-L-Cysteine | 34317-61-8 | C₉H₁₁NO₂S | 197.25 | -SH replaced by -S-Ph |

Key Differences :

- BOC-S-TERT-BUTYLMERCAPTO-L-CYSTEINE incorporates a tert-butoxycarbonyl (Boc) group on the amino terminus, enhancing solubility in organic solvents and enabling selective deprotection .

- The hydrochloride salt (2481-09-6) improves aqueous solubility for biochemical applications .

- Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine features dual protections (Fmoc and BOC-methyl), making it suitable for solid-phase peptide synthesis .

- S-Phenyl-L-Cysteine replaces the tert-butyl group with a phenyl ring, altering electronic properties and redox stability .

Physical and Chemical Properties

| Property | S-tert-Butylmercapto-L-cysteine | BOC-S-TERT-BUTYLMERCAPTO-L-CYSTEINE | S-Phenyl-L-Cysteine |

|---|---|---|---|

| Melting Point (°C) | Not reported | 117–119 | Not reported |

| Optical Activity | Not reported | [α]²⁰/D = 153 ± 3° (2% in MeOH) | Not reported |

| pKa (predicted) | ~3.5 | ~3.5 | ~3.5 |

| Solubility | Limited in water | Soluble in DMF, DCM | Limited in water |

Notes:

- The Boc-protected derivative (30044-61-2) exhibits higher thermal stability (melting point 117–119°C) and distinct optical activity, critical for chiral synthesis .

- Hydrochloride salts (e.g., 2481-09-6) are preferred in aqueous reaction systems due to improved solubility .

Commercial Availability and Purity

| Supplier | Purity | Packaging Options | Price Range (USD) |

|---|---|---|---|

| Combi-Blocks | 95% | 1g to 100g | $50–$500 |

| Santa Cruz Biotechnology | 98% | 1g ($24) to 5g ($64) | $24–$64 |

| Ivychem | 98% | 1g to 100kg | Custom quote |

Note: Prices vary based on scale and supplier-specific quality controls .

Biological Activity

s-tert-Butylmercapto-L-cysteine (STB) is a derivative of the amino acid cysteine, characterized by the presence of a tert-butylthio group. This modification serves primarily as a protective measure for the thiol group in cysteine, facilitating its use in various biochemical applications, particularly in peptide synthesis. This article explores the biological activity of STB, including its mechanisms of action, cellular effects, and applications in research and medicine.

s-tert-Butylmercapto-L-cysteine is utilized in peptide synthesis due to its ability to protect the thiol group from premature oxidation or reaction. The tert-butylthio group can be selectively removed under reducing conditions, allowing for the release of the free thiol group when needed. This property is crucial for synthesizing peptides that require cysteine residues for structural integrity and biological activity.

Key Reactions Involving STB

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : Disulfide bonds can be reverted to thiols using reducing agents like dithiothreitol.

- Substitution : The tert-butylthio group can be replaced with other functional groups under specific conditions.

Cellular Effects

Research indicates that s-tert-Butylmercapto-L-cysteine exhibits several significant biological activities:

- Antioxidant Properties : STB has been shown to inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly valuable in studies related to cellular aging and neuroprotection.

- Antimicrobial Activity : Laboratory studies suggest that STB can inhibit bacterial and fungal growth, which may be attributed to its ability to disrupt cellular functions through interactions with biomolecules.

- Peptide Synthesis : As a protecting agent for cysteine, STB is essential in synthesizing complex peptides that are crucial for various biological functions.

Table 1: Summary of Biological Activities of s-tert-Butylmercapto-L-cysteine

Case Study: Antioxidant Mechanism

In a study examining the antioxidant effects of STB, researchers found that it effectively reduced oxidative stress markers in cultured neuronal cells. The mechanism was linked to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses. This study highlights STB's potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Study: Peptide Synthesis Application

A notable application of s-tert-Butylmercapto-L-cysteine is in the synthesis of cyclic peptides that are vital for drug development. By utilizing STB as a protecting group, researchers have successfully synthesized peptides with enhanced stability and bioactivity, paving the way for novel therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing S-tert-butylmercapto-L-cysteine, and how can researchers optimize reaction yields?

- Methodological Answer : The compound is synthesized via thiol-ene coupling reactions, where tert-butyl mercaptan reacts with L-cysteine derivatives under controlled conditions. A key approach involves preparing the N-carboxyanhydride (NCA) precursor, followed by ring-opening polymerization using primary amine initiators . Optimization includes adjusting reaction temperature (e.g., 25–40°C), stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to minimize oxidation. Yield improvements (typically 60–85%) can be achieved by purifying intermediates via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing S-tert-butylmercapto-L-cysteine, and what data benchmarks ensure purity?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : Confirm stereochemistry and tert-butyl group integration (e.g., ¹H NMR: δ 1.3–1.4 ppm for 9H from tert-butyl; ¹³C NMR: δ 28–30 ppm for (CH₃)₃C) .

- Mass spectrometry (MS) : Verify molecular weight (209.33 g/mol) via ESI-MS or MALDI-TOF .

- Elemental analysis : Ensure C, H, N, S percentages align with empirical formula (C₇H₁₅NO₂S₂) within ±0.3% deviation .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–220 nm .

Q. How does the tert-butyl thioether group influence the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : The tert-butyl group enhances steric protection of the thioether bond, reducing susceptibility to hydrolysis or oxidation. Stability testing involves:

- Acidic conditions : Incubate in HCl (0.1–1 M, 25°C) and monitor degradation via TLC or HPLC over 24–72 hours.

- Oxidative stress : Expose to H₂O₂ (1–5% v/v) and track sulfoxide/sulfone byproducts using LC-MS. Comparative studies with smaller thioethers (e.g., methyl or ethyl derivatives) highlight tert-butyl’s stabilizing role .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for S-tert-butylmercapto-L-cysteine in peptide coupling reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst choice, or protecting group compatibility. Systematic approaches include:

- Controlled variable testing : Compare coupling efficiency (e.g., EDCI/HOBt vs. DCC/DMAP) in polar (DMF) vs. non-polar (DCM) solvents.

- Kinetic studies : Use in-situ FTIR or NMR to monitor reaction progress and intermediate formation.

- Meta-analysis : Cross-reference datasets from SciFinder (e.g., CAS No. 30044-51-0) to identify outliers or methodological biases .

Q. How can researchers design experiments to elucidate the mechanistic role of S-tert-butylmercapto-L-cysteine in thiol-ene polymerizations?

- Methodological Answer : Mechanistic studies require:

- Radical trapping : Introduce inhibitors (e.g., TEMPO) to confirm radical-mediated pathways.

- Kinetic chain length analysis : Use GPC to determine molecular weight distributions under varied initiator concentrations.

- DFT calculations : Model transition states to predict regioselectivity in thiol-ene additions .

Q. What are the challenges in integrating S-tert-butylmercapto-L-cysteine into peptidomimetic scaffolds, and how can structural modifications address them?

- Methodological Answer : Challenges include steric hindrance and solubility. Solutions involve:

- Side-chain engineering : Replace tert-butyl with bulkier (e.g., trityl) or polar (e.g., PEG-linked) groups to balance reactivity and solubility.

- Solid-phase synthesis : Use resin-bound cysteine derivatives to improve stepwise coupling efficiency.

- Circular dichroism (CD) : Confirm conformational stability of peptidomimetics in aqueous vs. organic media .

Q. How should researchers address discrepancies between computational predictions and experimental data for S-tert-butylmercapto-L-cysteine’s electronic properties?

- Methodological Answer : Reconcile differences by:

- Benchmarking calculations : Compare DFT (B3LYP/6-31G*) vs. MP2 methods for dipole moment and HOMO-LUMO gaps.

- Experimental validation : Use UV-Vis spectroscopy to measure λₘₐₓ and compare with computed electronic transitions.

- Error analysis : Quantify solvent effects (PCM models) and basis set limitations in simulations .

Methodological Frameworks

Q. What systematic approaches ensure reproducibility in synthesizing and characterizing S-tert-butylmercapto-L-cysteine derivatives?

- Methodological Answer : Follow protocols from the Beilstein Journal of Organic Chemistry:

- Detailed experimental logs : Document reagent batches, purification steps, and instrumentation parameters.

- Cross-lab validation : Share samples with collaborating labs for independent NMR/MS verification.

- Open-data practices : Deposit raw spectra and chromatograms in repositories like Zenodo for peer scrutiny .

Q. How can researchers leverage SciFinder to conduct systematic reviews on S-tert-butylmercapto-L-cysteine’s applications?

- Methodological Answer : Use SciFinder’s substructure search (CAS No. 30044-51-0) to filter:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.